
Ethyl 2-((4-aminobenzyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((4-aminobenzyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-aminobenzyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, which undergoes nucleophilic substitution reactions.
Introduction of the Aminobenzyl Group: This step involves the reaction of the pyrimidine core with 4-aminobenzylamine under controlled conditions.
Esterification: The final step includes the esterification of the carboxylate group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-((4-aminobenzyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Ethyl 2-((4-aminobenzyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-((4-aminophenyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate
- Ethyl 2-((4-methylbenzyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate
Uniqueness
Ethyl 2-((4-aminobenzyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its biological activity and chemical reactivity. The presence of the aminobenzyl group and the ethoxy-oxoethoxy moiety can confer distinct properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C18H22N4O5 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
ethyl 2-[(4-aminophenyl)methylamino]-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H22N4O5/c1-3-25-15(23)11-27-16-14(17(24)26-4-2)10-21-18(22-16)20-9-12-5-7-13(19)8-6-12/h5-8,10H,3-4,9,11,19H2,1-2H3,(H,20,21,22) |
Clave InChI |
CVRRPWPHPVBQPZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=NC(=NC=C1C(=O)OCC)NCC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13963989.png)
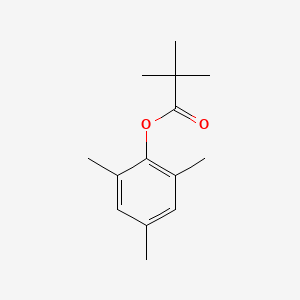
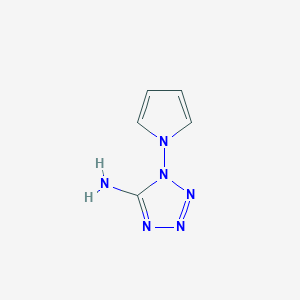
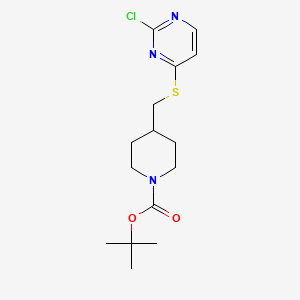

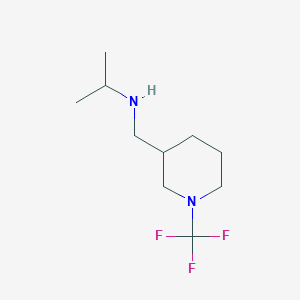
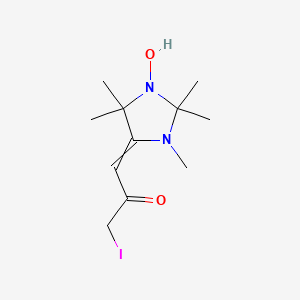
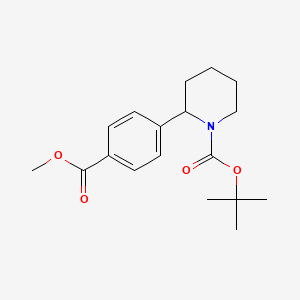
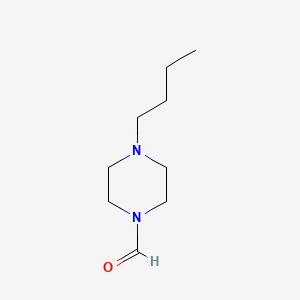
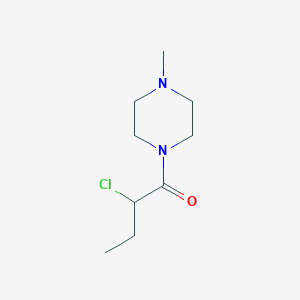
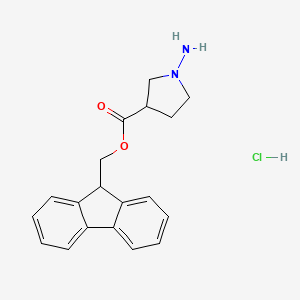
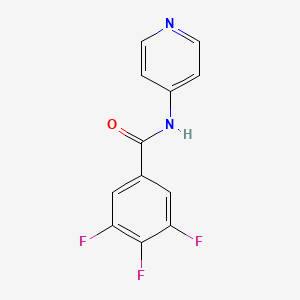
![4-(2-Fluoro-4-nitrophenoxy)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13964059.png)
![2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine](/img/structure/B13964061.png)
